molecular formula C9H16ClNO3 B2559663 Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride CAS No. 2470384-85-9

Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride

Cat. No.: B2559663
CAS No.: 2470384-85-9
M. Wt: 221.68
InChI Key: KMGFTWGLPOFFGS-UJXVHCJJSA-N
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Description

“Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride” is a chemical compound . It is also known as "tert-butyl (4aR,7aS)-hexahydropyrrolo [3,4-b] [1,4]oxazine-6 (2H)-carboxylate–tert-butyl (4aS,7aR)-hexahydropyrrolo [3,4-b] [1,4]oxazine-6 (2H)-carboxylate (1/1) dihydrochloride" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO3.ClH/c1-12-9(11)6-4-7-8(5-6)13-3-2-10-7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1 . The molecular weight is 221.68 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Stereochemical Analysis and NMR Studies

Research has leveraged Density Functional Theory (DFT) methods to model NMR parameters, aiding in the conformational analysis of cis-fused methyl octahydrocyclopenta[d][1,3]oxazines among others. This methodology enables the determination of preferred conformations and the calculation of proton chemical shifts and vicinal coupling constants, which are then compared to experimentally measured values. The agreement found between calculated and experimental data supports the viability of DFT methods for conformational studies of similar systems (Tähtinen et al., 2003).

Synthetic Methodologies

Research has also focused on the development of new synthetic routes and methodologies for creating compounds with potential therapeutic applications. For instance, methods have been explored for the synthesis of dihydro-1,4-thiazines, revealing insights into reduction processes and the potential for creating novel heterocyclic compounds with specific functional groups (Kitchin & Stoodley, 1973). Additionally, studies on the chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reactions of diazo compounds have been pivotal in synthesizing highly functionalized cyclopentanes, showcasing the versatility of diazo compounds in organic synthesis (Yakura et al., 1999).

Applications in Heterocyclic Chemistry

The exploration of heterocyclic chemistry has led to the synthesis of various novel compounds, such as the development of 3,4-dihydro-3-oxo-1,4-benzoxazine-8-carboxamide derivatives. These compounds have been evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity, indicating the potential for therapeutic applications in treating nausea and vomiting associated with chemotherapy (Kawakita et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): taking off immediately all contaminated clothing and rinsing skin with water/shower .

Future Directions

The use of 1,4-oxazine linkers in the construction of single-molecule switches has been proposed . This suggests potential applications of “Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride” in molecular electronics .

Properties

IUPAC Name

methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-4-7-8(5-6)13-3-2-10-7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGFTWGLPOFFGS-UJXVHCJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2[C@@H](C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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